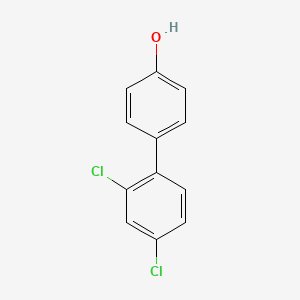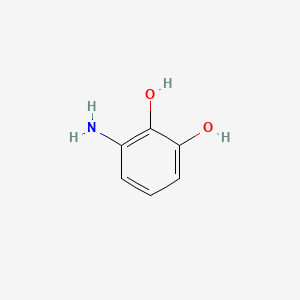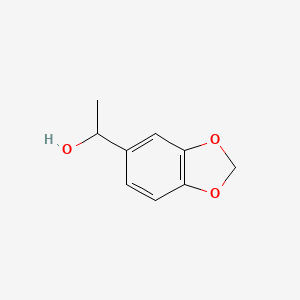
1-(2H-1,3-benzodioxol-5-il)etan-1-ol
Descripción general
Descripción
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is characterized by a benzodioxole ring attached to an ethanol moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the compound can be produced on a larger scale using similar reduction methods, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2H-1,3-benzodioxol-5-yl)ethanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form 1-(2H-1,3-benzodioxol-5-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2H-1,3-benzodioxol-5-yl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, alcohol solvents.
Substitution: SOCl2, pyridine, anhydrous conditions.
Major Products:
Oxidation: 1-(2H-1,3-benzodioxol-5-yl)ethanone.
Reduction: 1-(2H-1,3-benzodioxol-5-yl)ethane.
Substitution: 1-(2H-1,3-benzodioxol-5-yl)ethyl chloride.
Mecanismo De Acción
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethanone: This compound is an oxidized form and serves as a precursor in the synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.
1-(2H-1,3-Benzodioxol-5-yl)ethane: This is a reduced form and can be synthesized from 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.
1-(2H-1,3-Benzodioxol-5-yl)ethyl chloride: This compound is a substituted derivative and is used in further chemical transformations.
The uniqueness of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol lies in its versatility as an intermediate in organic synthesis and its potential biological activities.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKALZZEGVFZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278304 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-73-3 | |
| Record name | 6329-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

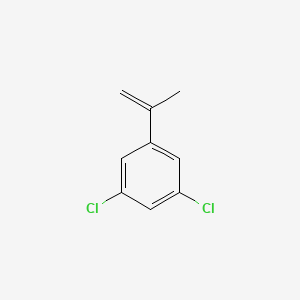
![PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE]](/img/structure/B1330025.png)
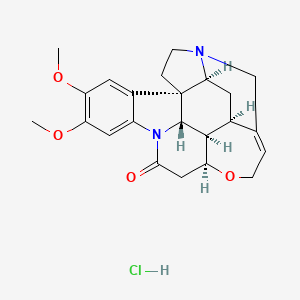

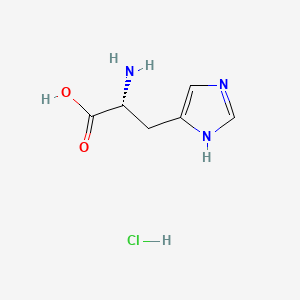
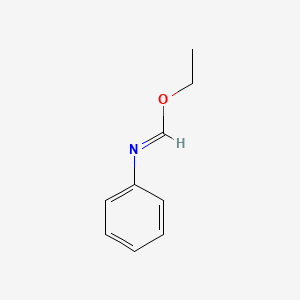



![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)
